molecular formula C17H17ClN2S B2511620 N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide CAS No. 893402-26-1

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

Cat. No.: B2511620
CAS No.: 893402-26-1
M. Wt: 316.85
InChI Key: IFDZUGMVQVBCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide, also known as CQCT, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic organic compound that has been used in the development of various drugs and other compounds.

Scientific Research Applications

Optical and Structural Properties

The study of the structural and optical properties of related quinoline derivatives has been conducted. Researchers investigated compounds like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its chlorophenyl variant. These compounds showed polycrystalline structures and, upon thermal deposition, formed thin films with nanocrystallites dispersed in an amorphous matrix. The optical properties were determined using spectrophotometer measurements, revealing information about electron transitions, energy gaps, and other optical parameters, which can be crucial in material science and photovoltaic applications (Zeyada et al., 2016).

Photovoltaic Applications

Another research focused on the photovoltaic properties of quinoline derivatives, including their use in organic-inorganic photodiode fabrication. The study included compounds such as 2-Amino-6-ethyl-5-oxo-4-(2-Cl)-6-ethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, highlighting their potential in creating photovoltaic devices. These devices exhibited rectification behavior and photovoltaic properties under both dark and illuminated conditions, suggesting their utility in solar energy conversion and electronic applications (Zeyada et al., 2016).

Progestational Activity

A study on 5-(4-chlorophenyl)-1,2-dihydro-5H-chromeno[3,4-f]quinolines revealed their role in optimizing progestational activity. The research investigated the effects of substituents on the pharmacophore, leading to compounds with activity greater than progesterone in vitro. These findings have implications in the development of nonsteroidal progesterone receptor agonists, potentially impacting reproductive health and hormone-related therapies (Edwards et al., 1998).

Luminescent and Electroluminescent Applications

Research into the optical absorption and fluorescence spectra of derivatives like 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has been conducted. The study found significant shifts in optical absorption and fluorescence bands depending on solvent polarity, suggesting these compounds as candidates for luminescent or electroluminescent applications. This research contributes to the field of material sciences, particularly in the development of lighting and display technologies (Danel et al., 2010).

Corrosion Inhibition

A study on quinoxaline derivatives, which are structurally related to the query compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic mediums. This research is significant in the field of material science, particularly for protecting metals from corrosion in industrial and engineering applications (Saraswat & Yadav, 2020).

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDZUGMVQVBCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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